N-(5-chloro-2-cyanophenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN5OS/c16-10-2-1-9(6-17)11(5-10)20-14(22)13-8-23-15(21-13)12-7-18-3-4-19-12/h1-5,7-8H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJDAPRJGHHXRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=CSC(=N2)C3=NC=CN=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-cyanophenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.
Introduction of the Pyrazine Ring: The pyrazine ring can be introduced via a condensation reaction between a suitable diamine and a diketone.
Coupling Reactions: The final step involves coupling the thiazole and pyrazine rings with the 5-chloro-2-cyanophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-cyanophenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. The thiazole and pyrazine moieties are known to enhance biological activity, making this compound a candidate for further investigation in cancer therapies.
- Mechanism of Action : The compound's structure suggests it may induce apoptosis in cancer cells by interacting with specific cellular pathways. For instance, derivatives of similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma and breast cancer cells .
- Case Studies : In a comparative study involving multiple cancer cell lines, compounds structurally related to N-(5-chloro-2-cyanophenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide exhibited superior cytotoxicity compared to traditional chemotherapeutics like bleomycin. These findings indicate that modifications on the pyrazole ring enhance biological activity and could lead to the development of more effective anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its thiazole structure contributes to its effectiveness against bacterial and fungal strains.
- Antibacterial Activity : Studies have shown that similar thiazole-containing compounds possess significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
- Antifungal Activity : The compound's efficacy extends to antifungal applications, where it has demonstrated activity comparable to established antifungal agents like fluconazole. This makes it a promising candidate for treating fungal infections .
Other Therapeutic Applications
Beyond anticancer and antimicrobial activities, this compound exhibits potential in other therapeutic areas:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures can inhibit viral replication effectively, indicating a potential role in antiviral therapies .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases .
Data Table: Biological Activities of this compound
Mechanism of Action
The mechanism of action of N-(5-chloro-2-cyanophenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Effects on Bioactivity and Physicochemical Properties
The compound’s structural analogs differ primarily in their heterocyclic and aryl substituents, which critically modulate their properties:
Key Observations
- Heterocyclic Moieties: Pyrazine in the target compound (vs.
- Electron-Withdrawing Groups: The 5-Cl-2-CN-phenyl group combines chloro (lipophilic) and cyano (polar) substituents, balancing solubility and target binding. This contrasts with trifluoromethyl (7d) or azido (34) groups, which may hinder synthetic accessibility .
- Fluorinated Analogs: Compounds like 53 and 66–70 () demonstrate that fluorination enhances metabolic stability and bioavailability, a property the target compound lacks but may compensate for via its cyano group .
Pharmacological Potential
- Antimicrobial Activity: notes that thiazole-amide derivatives (e.g., nitazoxanide analogs) inhibit PFOR enzymes in anaerobic pathogens. The target’s cyano group could similarly disrupt microbial metabolism .
- Insecticidal Applications : Bromine- and CF3-substituted analogs () show insecticidal effects, but the target’s pyrazine may redirect bioactivity toward other targets .
Biological Activity
N-(5-chloro-2-cyanophenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of antimycobacterial and anticancer properties. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound and similar derivatives.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent modifications to introduce the chloro and cyanophenyl groups. The synthetic pathway often utilizes known intermediates in heterocyclic chemistry, optimizing for yield and purity.
Antimycobacterial Activity
A study assessed a series of compounds related to this compound for their activity against Mycobacterium tuberculosis. The results indicated that derivatives exhibited significant antimycobacterial activity, with minimum inhibitory concentrations (MIC) ranging from 1.56 µg/mL to 6.25 µg/mL against M. tuberculosis H37Rv. Notably, compounds with hydroxyl substituents showed reduced cytotoxicity while maintaining efficacy against mycobacterial strains .
| Compound Name | MIC (µg/mL) | Cytotoxicity (SI) |
|---|---|---|
| N-(5-chloro-2-hydroxyphenyl)-pyrazine-2-carboxamide | 1.56 | 47 |
| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | 3.13 | 35 |
Anticancer Activity
In another study focusing on thiazole derivatives, compounds similar to this compound were evaluated for antiproliferative activity against various cancer cell lines. Specifically, one derivative demonstrated high potency against human leukemia cells, comparable to established anticancer agents such as dasatinib . The structure-activity relationship indicated that modifications on the thiazole core significantly impacted biological activity.
| Cell Line | IC50 (µM) |
|---|---|
| K563 leukemia cells | <1 |
| MDA-MB 231 (breast cancer) | >20 |
| HT-29 (colon cancer) | 20.2 |
Structure-Activity Relationship (SAR)
The SAR studies highlight that the presence of specific substituents on the phenyl and thiazole rings can enhance or diminish biological activity. For instance, the introduction of electron-withdrawing groups like chloro or cyano significantly improved antimycobacterial potency while maintaining acceptable toxicity profiles .
Case Studies
- Antimycobacterial Efficacy : A detailed investigation into a series of pyrazine derivatives revealed that compounds with both chloro and hydroxyl groups exhibited synergistic effects in inhibiting M. tuberculosis, suggesting potential for developing new treatments for tuberculosis .
- Cancer Cell Proliferation : Research on thiazole derivatives showed promising results against various cancer cell lines, indicating that modifications could lead to more selective agents with reduced side effects compared to traditional chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
